![molecular formula C10H10O2S B11753988 8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B11753988.png)
8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a heterocyclic compound that contains a sulfur atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Bischler-Napieralski reaction, where a phenylethanol derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) to form the desired thiepin ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as semiconductors.
作用机制
The mechanism of action of 8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves its interaction with specific molecular targets. For example, it can act as an antagonist of 5-hydroxytryptamine (5-HT) receptors in the central nervous system, which can influence neurotransmitter levels and neuronal activity . This interaction can lead to various pharmacological effects, including modulation of mood and behavior.
相似化合物的比较
Similar Compounds
8-hydroxy-3-hydroxymethyl-dibenzo[b,f]thiepin: Contains a similar thiepin ring structure but with different substituents.
10-(4-methylpiperazino)dibenzo[b,f]thiepin: Another related compound with neurotropic and psychotropic properties.
Uniqueness
8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
8-hydroxy-3,4-dihydro-2H-1-benzothiepin-5-one |
InChI |
InChI=1S/C10H10O2S/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,11H,1-2,5H2 |
InChI 键 |
XQYWDINMPVHCKM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C(C=C(C=C2)O)SC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


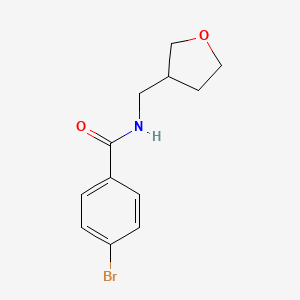
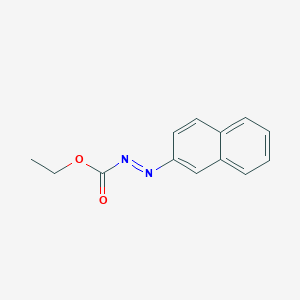
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11753920.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11753926.png)
![5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide](/img/structure/B11753928.png)


![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11753950.png)
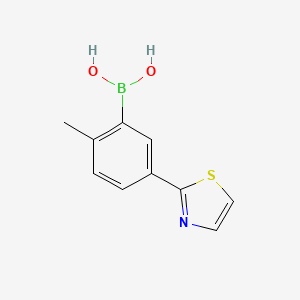
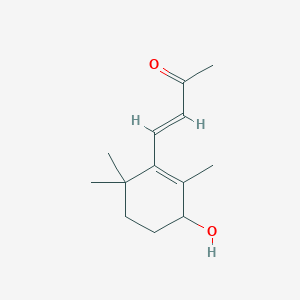
![3-Amino-5-fluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11753982.png)
![(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11753989.png)
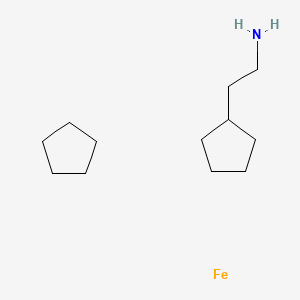
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate](/img/structure/B11754002.png)
